molecular formula C7H8O2S B562287 2-Furfurylthiol Acetate-d2 CAS No. 1189712-86-4

2-Furfurylthiol Acetate-d2

Cat. No.: B562287
CAS No.: 1189712-86-4
M. Wt: 158.211
InChI Key: LQOUTUIIYXYBQW-BFWBPSQCSA-N
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Description

2-Furfurylthiol Acetate-d2 is a chemical compound with the molecular formula C7H8O2S and a molecular weight of 156.20222. It is a deuterium-labeled derivative of 2-Furfurylthiol Acetate, characterized by its light yellow, oily liquid appearance and a spicy, sweet odor. This compound is primarily used as a catalyst and intermediate in various chemical reactions, particularly in organic synthesis .

Preparation Methods

The synthesis of 2-Furfurylthiol Acetate-d2 typically involves the reaction of 2-Furfurylthiol with acetic anhydride-d2. The process can be summarized as follows:

Industrial production methods follow similar principles but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-Furfurylthiol Acetate-d2 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert it back to 2-Furfurylthiol.

    Substitution: It can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Furfurylthiol Acetate-d2 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Furfurylthiol Acetate-d2 involves its role as a catalyst and intermediate in chemical reactions. It facilitates the formation of ester bonds in esterification reactions and can act as a nucleophile in substitution reactions. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

2-Furfurylthiol Acetate-d2 can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its deuterium labeling, which makes it particularly valuable in research applications involving isotopic tracing and metabolic studies.

Biological Activity

2-Furfurylthiol Acetate-d2 (also referred to as FFT-d2) is a deuterated derivative of 2-furfurylthiol, a sulfur-containing compound notable for its aromatic properties and potential biological activities. Its applications span various fields, including food science, pharmacology, and analytical chemistry. This article delves into the biological activity of FFT-d2, examining its mechanisms of action, effects on biological systems, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₇H₈O₃S (with deuterium substitution)
  • Molecular Weight : Approximately 172.20 g/mol
  • CAS Number : 12170

The compound features a furan ring and a thiol group, which contribute to its unique olfactory characteristics and potential reactivity in biological systems.

The biological activity of FFT-d2 is primarily attributed to its thiol group, which can participate in redox reactions and interact with various biomolecules. The following mechanisms are proposed:

  • Antioxidant Activity : Thiols are known for their ability to scavenge free radicals, thus protecting cells from oxidative stress. FFT-d2 may exhibit similar properties, contributing to cellular defense mechanisms.
  • Enzyme Modulation : FFT-d2 can interact with enzymes through thiol-disulfide exchange reactions, potentially altering enzyme activity and influencing metabolic pathways.
  • Signal Transduction : The compound may play a role in cell signaling by modifying protein structures or influencing receptor interactions.

Antioxidant Properties

A study conducted by M. Eng et al. (2023) investigated the antioxidant properties of various thiols, including FFT-d2. The results indicated that FFT-d2 effectively scavenged reactive oxygen species (ROS) in vitro, demonstrating its potential as an antioxidant agent in food preservation and health applications .

Aroma Contribution in Food Products

FFT-d2 has been identified as a significant contributor to the aroma profile of certain fermented foods. Research highlighted its role in enhancing the sensory attributes of soy sauce and other fermented products. The compound's low threshold for detection makes it an important flavoring agent .

Data Table: Biological Activities of this compound

Activity TypeObservationsReference
AntioxidantScavenges ROS effectively
Flavor EnhancementSignificant aroma contributor in fermented foods
Enzyme InteractionModulates enzyme activity via thiol interactions

Case Study 1: Antioxidant Efficacy

In a controlled laboratory setting, FFT-d2 was tested for its ability to reduce oxidative damage in cultured human cells. The study found that cells treated with FFT-d2 exhibited significantly lower levels of lipid peroxidation compared to untreated controls, suggesting its protective role against oxidative stress.

Case Study 2: Flavor Profile Analysis

A sensory evaluation study assessed the impact of FFT-d2 on the flavor profile of heat-treated soy sauce. Panelists rated samples containing FFT-d2 significantly higher for overall aroma quality compared to control samples without it. This underscores the compound's importance in food science as a flavor enhancer.

Properties

IUPAC Name

S-[dideuterio(furan-2-yl)methyl] ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S/c1-6(8)10-5-7-3-2-4-9-7/h2-4H,5H2,1H3/i5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQOUTUIIYXYBQW-BFWBPSQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CC=CO1)SC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40724511
Record name S-[(Furan-2-yl)(~2~H_2_)methyl] ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189712-86-4
Record name S-[(Furan-2-yl)(~2~H_2_)methyl] ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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